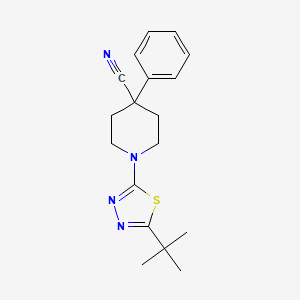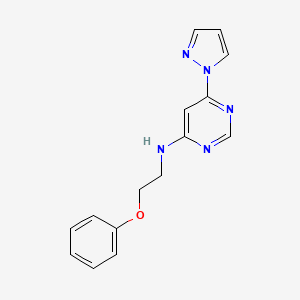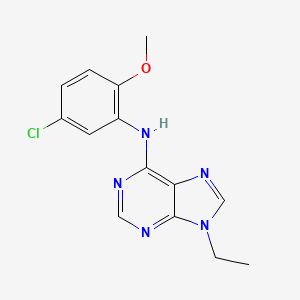![molecular formula C17H18N4S B15118309 1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118309.png)
1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylphenyl group and a thiazolo[4,5-c]pyridine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Substitution on the Piperazine Ring: The piperazine ring can be substituted with the 3-methylphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylphenyl)piperazine: Lacks the thiazolo[4,5-c]pyridine moiety.
4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazine: Lacks the 3-methylphenyl group.
Uniqueness
1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is unique due to the combination of the 3-methylphenyl group and the thiazolo[4,5-c]pyridine moiety on the piperazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H18N4S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[4-(3-methylphenyl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C17H18N4S/c1-13-3-2-4-14(11-13)20-7-9-21(10-8-20)17-19-15-12-18-6-5-16(15)22-17/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
HXAVTXONGQRAES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)

![3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B15118244.png)
![2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118246.png)
![2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15118257.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15118267.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B15118291.png)

